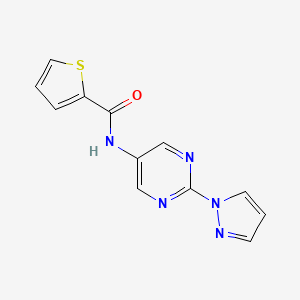
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is an organic compound that belongs to the class of benzimidazoles . It is a white solid with a melting point range of 147–150 °C .
Synthesis Analysis
The synthesis of this compound involves a Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 . This yields the desired compounds in varying yields (13–28%) .Molecular Structure Analysis
The molecular structure of this compound is characterized by eight conserved α-helices (αD- αI, αEF1, αEF2) and four short β-strands (β6–β9) .Chemical Reactions Analysis
This compound exhibits potent CDK2 inhibitory activity . It also shows a dose-dependent increase in MDA concentration .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point range of 147–150 °C . Its density is predicted to be 1.40±0.1 g/cm3 . The compound is soluble in DMSO but insoluble in water .Scientific Research Applications
Anticancer Agents
This compound has been studied for its potential as an anticancer agent. Specifically, it has been used in the design and synthesis of CDK2 inhibitors, which are potential anticancer agents . CDK2 inhibitors have been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
CDK2 Inhibitors
The compound has been used in the development of potent and selective CDK2 inhibitors. Among the series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that were developed, one compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Antiproliferative Activity
The compound has shown significant antiproliferative activity. In studies, it reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
Drug Discovery
This compound has been used in drug discovery, specifically in the lead optimization phase of early drug discovery .
Enzyme Inhibitors
The compound has been used in the design and synthesis of enzyme inhibitors. Specifically, it has been used in the development of succinate dehydrogenase inhibitors .
Bioisosteric Replacement
The compound has been used in bioisosteric replacement, a strategy used in medicinal chemistry to retain the biological activity of a compound while modifying its physical properties .
Mechanism of Action
Target of Action
The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by reducing the phosphorylation of retinoblastoma at Thr821 . The compound’s interaction with CDK2 leads to changes in the cell cycle, arresting cells at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell death . This compound has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYDQDYBIPBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

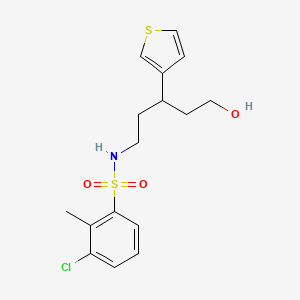
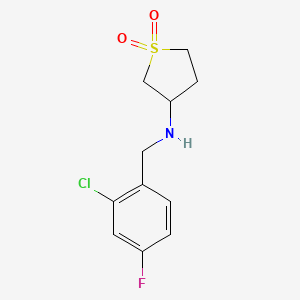
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)
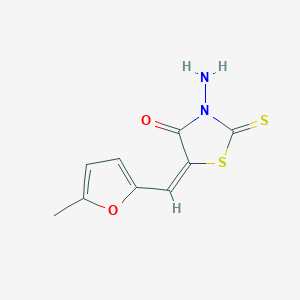

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)
![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)
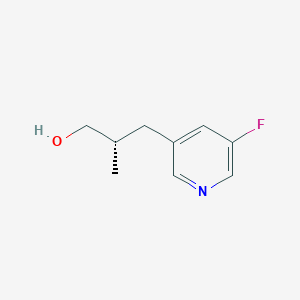
![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)
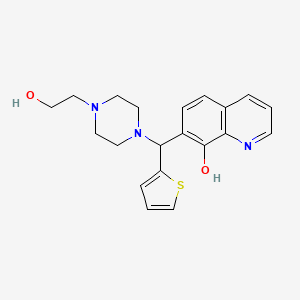
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2841334.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)
